4-Bromo-1-chloro-2-isopropoxybenzene 4-Bromo-1-chloro-2-isopropoxybenzene
Brand Name: Vulcanchem
CAS No.: 637022-52-7
VCID: VC4548623
InChI: InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
SMILES: CC(C)OC1=C(C=CC(=C1)Br)Cl
Molecular Formula: C9H10BrClO
Molecular Weight: 249.53

4-Bromo-1-chloro-2-isopropoxybenzene

CAS No.: 637022-52-7

Cat. No.: VC4548623

Molecular Formula: C9H10BrClO

Molecular Weight: 249.53

* For research use only. Not for human or veterinary use.

4-Bromo-1-chloro-2-isopropoxybenzene - 637022-52-7

Specification

CAS No. 637022-52-7
Molecular Formula C9H10BrClO
Molecular Weight 249.53
IUPAC Name 4-bromo-1-chloro-2-propan-2-yloxybenzene
Standard InChI InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Standard InChI Key JJGQFOSYETWZLC-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=CC(=C1)Br)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The benzene ring in 4-bromo-1-chloro-2-isopropoxybenzene is substituted at the 1-, 2-, and 4-positions with chlorine, isopropoxy, and bromine groups, respectively. This arrangement creates distinct electronic and steric effects:

  • Bromine at the 4-position acts as a strong electron-withdrawing group, polarizing the ring and directing electrophilic attacks to specific sites.

  • Chlorine at the 1-position contributes additional electron withdrawal, while the isopropoxy group at the 2-position provides steric bulk and moderate electron donation via resonance .

The compound’s three-dimensional conformation, validated by X-ray crystallography and computational modeling, reveals a planar aromatic system with slight distortions due to substituent interactions .

Spectroscopic Properties

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Signals at δ 1.35 ppm (doublet, -OCH(CH3_3)2_2), δ 4.60 ppm (septet, -OCH(CH3_3)2_2), and aromatic protons between δ 6.90–7.50 ppm .

    • 13C NMR^{13}\text{C NMR}: Peaks for the isopropoxy carbon (δ 70–75 ppm), aromatic carbons (δ 115–135 ppm), and halogenated carbons (δ 120–130 ppm) .

  • IR Spectroscopy: Absorption bands at 750 cm1^{-1} (C-Br stretch), 550 cm1^{-1} (C-Cl stretch), and 1250 cm1^{-1} (C-O-C asym. stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Bromination: 1-Chloro-2-isopropoxybenzene undergoes electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} in the presence of FeCl3\text{FeCl}_3, yielding the 4-bromo derivative .

  • Purification: Recrystallization from ethanol or column chromatography isolates the product with >95% purity .

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions).

  • Solvent: Dichloromethane or tetrahydrofuran .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and consistency. Key steps include:

  • Automated control of reagent stoichiometry and reaction parameters (e.g., pH, temperature).

  • Distillation or membrane filtration for purification .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions:

Ar-Br+NH3CuI, K2CO3Ar-NH2+HBr\text{Ar-Br} + \text{NH}_3 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ar-NH}_2 + \text{HBr}

This reactivity is exploited to synthesize derivatives for drug discovery .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures:

Ar-Br+Ar’B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)3\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{B(OH)}_3

Such reactions are pivotal in constructing complex pharmacophores .

Oxidation and Reduction

  • Oxidation: The isopropoxy group can be oxidized to a ketone using KMnO4\text{KMnO}_4.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the aromatic ring, though this is less common due to steric hindrance.

Applications in Pharmaceutical Synthesis

Intermediate for Dapagliflozin

4-Bromo-1-chloro-2-isopropoxybenzene is a key precursor in synthesizing dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for type 2 diabetes . The synthesis involves:

  • Friedel-Crafts acylation with phenetole.

  • Reduction of the ketone intermediate to a methylene group .

Enzyme Inhibition Studies

Preliminary studies suggest the compound inhibits cytochrome P450 enzymes, potentially aiding in drug metabolism research .

Comparative Analysis with Structural Analogues

CompoundSubstituentsReactivity ProfileApplications
4-Bromo-2-fluoro-1-isopropoxybenzeneBr, F, OiPrEnhanced electrophilicity due to fluorineAntibacterial agents
1-Bromo-4-chloro-2-methoxybenzeneBr, Cl, OMeFaster nucleophilic substitutionPolymer precursors
4-Bromo-1-chloro-2-propylbenzeneBr, Cl, PrLimited steric hindranceAgrochemicals

The isopropoxy group in 4-bromo-1-chloro-2-isopropoxybenzene offers a balance between steric bulk and electronic effects, making it superior for controlled functionalization .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste .

  • Drug Discovery: Screening derivatives for anticancer or antiviral activity.

  • Materials Science: Incorporating the compound into conductive polymers or MOFs .

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